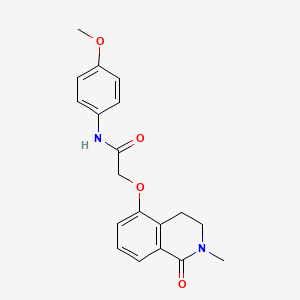

![molecular formula C14H8N2O2S B2669476 [4-(2-氧代-2H-香豆素-3-基)-1,3-噻唑-2-基]乙腈 CAS No. 88735-45-9](/img/structure/B2669476.png)

[4-(2-氧代-2H-香豆素-3-基)-1,3-噻唑-2-基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

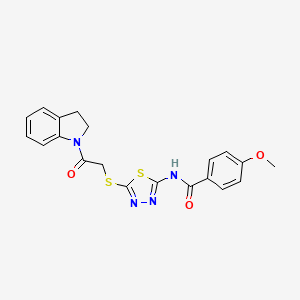

[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a chemical compound with the molecular formula C14H8N2O2S and a molecular weight of 268.29. It is a derivative of coumarin, also known as 2H-chromen-2-one, which is a two-ring system consisting of a benzene ring fused with an α-pyrone nucleus .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, (4-hydroxy-2-oxo-2H-chromen-3-yl)methyl pyrrolidine-1-carbodithioate (HCDTC) was used as a novel chromogenic reagent. HCDTC immediately reacts with Cu(II) and formed a yellow-colored hydrophobic Cu(II)–HCDTC complex that showed a maximum absorbance at 445 nm .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, HCDTC forms a highly sensitive yellow-colored complex with copper (II) (1:4 [copper (II): ligand]) in a wide pH range which shows maximum absorbance at 445 nm .

科学研究应用

抗氧化活性

[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile及其衍生物已被研究其潜在的抗氧化活性。例如,El-Mekabaty(2015年)对衍生自乙腈化合物的包含吡唑并[3,4-d]嘧啶-4-酮部分的杂环的合成进行了研究。这项研究重点介绍了吡唑、吡啶、四唑、噻唑、噻吩和色烯等化合物的合成,这些化合物显示出的抗氧化活性几乎等于抗坏血酸(El-Mekabaty,2015)。

在环境良性条件下的合成

Kavitha等人。(2018)概述了一种使用2-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]acetonitrile合成新化合物的有效方法。该方法采用绿色条件下的单锅四组分反应,展示了该化合物在可持续化学中的适用性(Kavitha, Srikrishna, Dubey, & Aparna, 2018)。

在有机合成中的应用

2019年,Kavitha等人提出了用各种醛与2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile缩合的方法。这项研究证明了该化合物在扩大有机合成范围、利用绿色和环保试剂方面的效用(Kavitha, Srikrishna, Dubey, & Aparna, 2019)。

在分子对接研究中的应用

Ghada E. Abd El Ghani等人(2022)在分子对接研究中使用了源自相关乙腈化合物的色满并[4,3-b]吡啶衍生物。这项研究探索了它们在评估抗癌活性中的应用,尤其是对乳腺癌,证明了该化合物在药理学研究中的相关性(Ghada E. Abd El Ghani, Elmorsy, & Ibrahim, 2022)。

新型杂环化合物的合成

Mekky & Sanad(2019)的研究探索了使用[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile的衍生物合成新型双(色烯)和双(色满并[3,4-C]吡啶),并结合哌嗪部分。这项工作有助于开发具有在各个领域潜在应用的新型杂环化合物(Mekky & Sanad, 2019)。

催化反应

该化合物已用于催化反应中以合成其他复杂分子。尹等人。(2013)描述了氰基官能化2-芳基-4H-色烯和2-氨基-4H-色烯-3-腈的选择性合成,证明了乙腈衍生物在催化反应中的多功能性(Yin, Shi, Xu, Wei, & Tao, 2013)。

作用机制

The mechanism of action of similar compounds has been explored. For example, coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

未来方向

属性

IUPAC Name |

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2S/c15-6-5-13-16-11(8-19-13)10-7-9-3-1-2-4-12(9)18-14(10)17/h1-4,7-8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOYVVGSHNVEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327612 |

Source

|

| Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

88735-45-9 |

Source

|

| Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

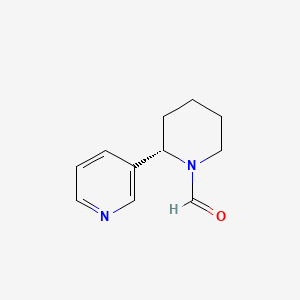

![N-(3-chloro-4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2669395.png)

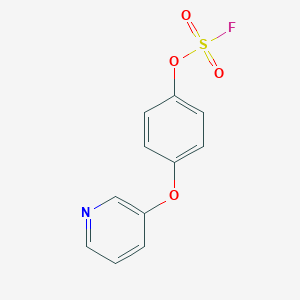

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669403.png)

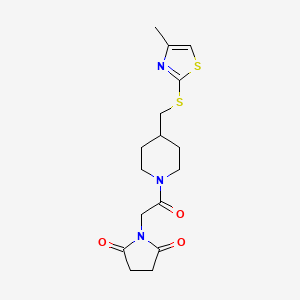

![N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2669404.png)

![N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B2669407.png)

![N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2669410.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)

![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)